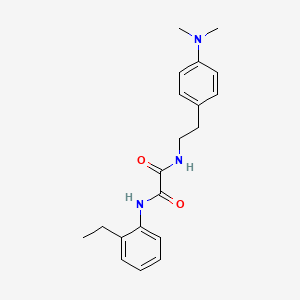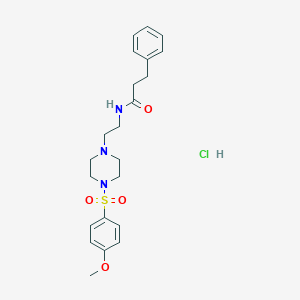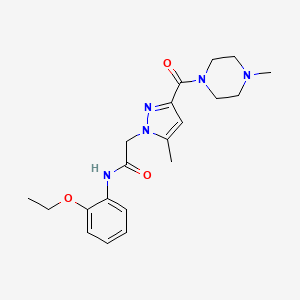
N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related compounds with dimethylamino groups and their applications in various fields such as antitumor activity and protein sequence analysis are discussed .
Synthesis Analysis
The synthesis of compounds with dimethylamino groups is a topic of interest in the field of medicinal chemistry. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate was developed to improve peptide sequence analysis . Similarly, a series of N-(2-phenethyl)cinnamides, which may share structural similarities with the compound , was synthesized and assayed for biological activity . These studies suggest that the synthesis of such compounds involves careful selection of reagents and reaction conditions to achieve the desired selectivity and potency.
Molecular Structure Analysis
The molecular structure of compounds containing dimethylamino groups can be complex and is often studied using techniques such as X-ray crystallography and molecular mechanics calculations. For instance, the molecular structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide were determined by X-ray crystallography, revealing an intramolecular hydrogen bond . This suggests that the compound "N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide" may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethylamino groups can be quite specific and are often designed to achieve a particular biological effect. For example, the reaction of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate with amino acids to form thiohydantoins is used for peptide sequencing . The chemical behavior of "N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide" would likely be influenced by the presence of the dimethylamino group and the oxalamide moiety, which could participate in various chemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with dimethylamino groups can be quite distinctive. For example, the molecular complex formed by 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline is characterized by hydrogen bonding and π-π* interactions . Additionally, the supramolecular networks formed by N,N'-bis(4-pyridylmethyl)oxalamide demonstrate the importance of hydrogen bonding in determining the physical properties of such compounds . These findings suggest that "N1-(4-(dimethylamino)phenethyl)-N2-(2-ethylphenyl)oxalamide" would also have unique physical and chemical properties that could be explored through experimental studies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-16-7-5-6-8-18(16)22-20(25)19(24)21-14-13-15-9-11-17(12-10-15)23(2)3/h5-12H,4,13-14H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKYYKHKTXPUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)-4-phenylthiazole-5-carboxylate](/img/structure/B3003043.png)
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)
![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)

